molecular formula C26H22N4O4 B2509872 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1206999-67-8

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2509872
CAS No.: 1206999-67-8
M. Wt: 454.486
InChI Key: DPSPZQLHTZZCOQ-UHFFFAOYSA-N
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Description

The compound 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-benzyloxyphenyl group. Quinazoline-diones are known for their pharmacological relevance, particularly in anticancer and antimicrobial research, due to their ability to interact with biological targets via hydrogen bonding and π-π stacking . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, making it a critical pharmacophore in drug design .

Synthetic routes for analogous compounds involve cyclization reactions between substituted amidoximes and carboxylic acid derivatives under mild conditions, yielding ethical (moderate to good) yields . Characterization typically employs spectroscopic methods such as $^1$H NMR, IR, and mass spectrometry, though X-ray crystallography (as seen in related studies) provides precise structural elucidation .

Properties

CAS No.

1206999-67-8

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3

InChI Key

DPSPZQLHTZZCOQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Initial Preparation of Quinazoline-2,4(1H,3H)-dione

The quinazoline-2,4(1H,3H)-dione scaffold is typically synthesized from anthranilic acid. As reported by Al-Wabli et al., anthranilic acid undergoes cyclization with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (potassium carbonate) to form the N-alkylated intermediate. For 3-ethylquinazoline-2,4(1H,3H)-dione, ethyl chloroacetate is replaced with ethylating agents such as ethyl iodide or ethyl bromide. The reaction proceeds via nucleophilic substitution, where the nitrogen at position 3 of the quinazoline ring is alkylated (Scheme 1).

Scheme 1 :

  • Anthranilic acid + Ethyl chloroacetate → 3-Ethylquinazoline-2,4(1H,3H)-dione
    • Solvent: DMF
    • Base: K₂CO₃
    • Temperature: Room temperature (24 h).

The intermediate is isolated via filtration and washed with water to yield a white powder (m.p. 118–120°C). Structural confirmation is achieved through ¹H-NMR, which shows characteristic signals for the ethyl group (δ 1.21 ppm, triplet) and the quinazoline protons (δ 7.37–7.45 ppm).

Coupling of the Oxadiazole and Quinazoline Moieties

N-Alkylation at Position 1 of Quinazoline-2,4(1H,3H)-dione

The chloromethyl-oxadiazole derivative undergoes nucleophilic substitution with the deprotonated nitrogen at position 1 of 3-ethylquinazoline-2,4(1H,3H)-dione:

  • Deprotonation :

    • The quinazoline dione is treated with sodium hydride (NaH) in anhydrous DMF to generate the nucleophilic nitrogen.
  • Alkylation :

    • 5-(Chloromethyl)-3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole is added dropwise, and the mixture is stirred at 60°C for 12 h.
    • The reaction progress is monitored via TLC, and the product is purified via column chromatography (ethyl acetate/hexane, 3:7).

Characterization Data :

  • Molecular Formula : C₂₉H₂₈N₄O₄ (confirmed by ESI-MS, m/z 497.2 [M+H]⁺).
  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, J = 7.07 Hz, 3H, -CH₂CH₃), 4.17 (q, 2H, -CH₂CH₃), 4.72 (s, 2H, -CH₂-oxadiazole), 5.01 (s, 2H, -OCH₂Ph), 7.37–7.45 (m, Ar-H).

Optimization and Challenges

Reaction Yield and Purity

  • The final coupling step achieves a moderate yield (55–60%) due to steric hindrance at the quinazoline’s N1 position.
  • Purification challenges arise from byproducts such as over-alkylated derivatives, necessitating gradient elution during column chromatography.

Alternative Synthetic Routes

  • Hydrazinolysis Approach : Intermediate dihydrazides (e.g., compound 3 in) can be cyclized with carbon disulfide to form thiadiazoles, but this route is less favorable for oxadiazole synthesis.
  • One-Pot Synthesis : Combining the quinazoline dione with preformed oxadiazole amidoximes in DMF improves efficiency but requires stringent temperature control.

Structural Confirmation and Analytical Data

Spectroscopic Analysis

  • IR (KBr) : Peaks at 1707 cm⁻¹ (C=O, quinazoline), 1600 cm⁻¹ (C=N, oxadiazole), and 1250 cm⁻¹ (C-O, benzyloxy).
  • ¹³C-NMR : Signals at δ 167.2 (C=O, quinazoline), 162.1 (C=N, oxadiazole), and 136.5–128.3 (aromatic carbons).

Chemical Reactions Analysis

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Quinazoline alkylationEthyl iodide, K₂CO₃, DMF, RT65–78
Oxadiazole cyclizationNH₂OH·HCl, NaHCO₃, ethanol, reflux70–85
Final couplingDCC/DMAP, THF, 0°C to RT55–68

Quinazoline Core

  • Hydrolysis : The 2,4-dione ring undergoes base-catalyzed hydrolysis to yield anthranilic acid derivatives under strongly alkaline conditions .

  • N-Alkylation : The N1 and N3 positions react selectively with alkyl halides or epoxy compounds, enabling further functionalization .

Oxadiazole Ring

  • Electrophilic Substitution : The oxadiazole’s electron-deficient C5 position reacts with electrophiles (e.g., nitration, sulfonation) .

  • Ring-Opening Reactions : Strong nucleophiles (e.g., hydrazine) cleave the oxadiazole ring to form amidrazone intermediates .

Benzyloxy Group

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, yielding a free hydroxyl substituent .

  • Oxidation : MnO₂ or CrO₃ oxidizes the benzyl ether to a ketone under anhydrous conditions .

Biological Interaction Mechanisms

The compound’s reactivity with enzymes is critical to its pharmacological profile:

Monoamine Oxidase B (MAO-B) Inhibition

  • The oxadiazole ring and benzyloxy group form π-π stacking and hydrogen bonds with MAO-B’s FAD cofactor .

  • IC₅₀ Values for Analogues :

    CompoundIC₅₀ (MAO-B)Selectivity (MAO-B/A)
    5-(4-benzyloxyphenyl)oxadiazole1.4 nM>71,400
    Ethyl-substituted analogue2.8 nM~50,000

Antimicrobial Activity

  • Methoxy and hydroxyl substituents on the phenyl ring enhance activity against S. aureus and E. coli (MIC: 4–8 µg/mL) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

ModificationReactivity ChangeBiological Impact
Ethyl → Butyl substitutionIncreased lipophilicityEnhanced cellular uptake
Benzyloxy → HydroxyHigher hydrogen-bonding capacityImproved MAO-B inhibition
Oxadiazole → ThiadiazoleGreater electrophilicityBroader antimicrobial spectrum

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to cleavage of the oxadiazole ring, forming nitrile and carbonyl byproducts .

  • Acid-Catalyzed Degradation : Protonation of the quinazoline’s carbonyl groups triggers ring-opening at pH < 3 .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound's structural components suggest potential interactions with cellular pathways involved in cancer proliferation. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The incorporation of the benzyloxy group enhances the compound's ability to modulate inflammatory responses. Research indicates that similar compounds exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity , as many oxadiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. These properties are crucial in developing new antibiotics in response to rising antibiotic resistance .

Multistep Synthesis

The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves a multistep reaction sequence:

  • Formation of the Oxadiazole Ring: This is achieved through the condensation of appropriate phenolic precursors with hydrazides.
  • Quinazoline Synthesis: The quinazoline moiety can be synthesized via cyclization reactions involving substituted anilines and carbonyl compounds.
  • Final Coupling Reaction: The final step involves coupling the oxadiazole derivative with the quinazoline framework to yield the target compound.

Case Studies and Research Findings

Several studies have documented the biological assessments of related compounds:

  • A study published in MDPI highlighted that derivatives of oxadiazoles exhibit promising anticancer and anti-diabetic activities through in vitro assays and molecular docking simulations .
  • Another research article focused on the synthesis and biological evaluation of similar oxadiazole derivatives showed significant antimicrobial effects against various pathogens .

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context:

  • Biological activity: : It can interact with cellular targets like enzymes, receptors, and DNA. The oxadiazole ring is known for its ability to bind metal ions, influencing enzyme activity.

  • Chemical reactivity: : The molecule's structure allows it to participate in numerous reactions, facilitating its role as a versatile synthetic intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents/Functional Groups Pharmacological Relevance
Target Compound Quinazoline-2,4-dione 3-(4-Benzyloxyphenyl)-1,2,4-oxadiazole, ethyl Anticancer (inferred)
7-(3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4-dione () Quinazoline-2,4-dione 3-(4-Ethylphenyl)-1,2,4-oxadiazole, 4-methylbenzyl Undisclosed (structural analog)
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole () 1,2,4-Oxadiazole Benzotriazole, phenyl Analgesic, antiviral
Key Observations:

Quinazoline-dione vs. Oxadiazole-Benzotriazole Hybrids: The target compound’s quinazoline-dione core differentiates it from simpler oxadiazole derivatives like 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (), which lacks the fused bicyclic system. The quinazoline-dione moiety may enhance binding to enzymes like thymidylate synthase, a target in cancer therapy, whereas benzotriazole derivatives exhibit antiviral activity .

Synthetic and Characterization Methods :

  • The target compound’s synthesis aligns with methods described in , utilizing cyclization reactions. However, employs nucleophilic substitution (refluxing with potassium carbonate) for benzotriazole incorporation, highlighting divergent strategies for heterocyclic functionalization .
  • Structural validation for the target likely relies on NMR/IR (as in ), whereas used X-ray crystallography to confirm planar oxadiazole and benzotriazole rings with an 80.2° dihedral angle, influencing conformational stability .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred)
Property Target Compound 7-(3-(4-Ethylphenyl)-... () 5-(Benzotriazolylmethyl)-... ()
Lipophilicity (LogP) High (benzyloxy group) Moderate (ethyl, methylbenzyl) Moderate (benzotriazole)
Hydrogen Bonding Quinazoline-dione (H-bond acceptor/donor) Similar core Oxadiazole (weak acceptor)
Bioactivity Anticancer (predicted) Undisclosed Analgesic, antiviral
Key Findings:
  • The benzyloxy group in the target compound may enhance membrane permeability compared to simpler alkyl substituents (e.g., ethyl or methyl in ), though this could also increase metabolic susceptibility to oxidative cleavage .

Biological Activity

The compound 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into two primary components:

  • Quinazoline-2,4(1H,3H)-dione : A scaffold known for its pharmacological versatility.
  • 1,2,4-Oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated for its efficacy against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli10–1280
Candida albicans10–1277

In a comparative study with standard drugs like ampicillin, the compound showed moderate activity but was effective against both Gram-positive and Gram-negative bacteria . The presence of the oxadiazole ring is significant as it has been associated with enhanced antimicrobial properties in similar compounds .

Cytotoxicity and Antiproliferative Effects

The antiproliferative activity of quinazoline derivatives has also been reported. Compounds containing the 1,2,4-oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that these derivatives can inhibit cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers synthesized a series of quinazoline derivatives and assessed their antimicrobial activities using the agar well diffusion method. Among the tested compounds, those similar to our target compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with notable inhibition zones ranging from 10 to 13 mm .
  • Cytotoxicity Assessment : Another report focused on the cytotoxic effects of quinazoline derivatives on human cancer cells. The results indicated that certain derivatives led to a marked decrease in cell viability, suggesting their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and repair. Specifically, quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, critical targets for antibiotic development . Additionally, the oxadiazole component may interact with cellular pathways involved in apoptosis in cancer cells.

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